molecular formula C13H12N2O3 B8275608 (5-Cyclopropyl-isoxazol-3-yl)-carbamic acid phenyl ester

(5-Cyclopropyl-isoxazol-3-yl)-carbamic acid phenyl ester

Cat. No. B8275608
M. Wt: 244.25 g/mol
InChI Key: LFMKPVIRQYZAHW-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

(5-Cyclopropyl-isoxazol-3-yl)-carbamic acid phenyl ester (0.25 g, 1.024 mmol) is dissolved in AcOH (7.31 mL) and NCS (0.205 g, 1.53 mmol) is added and the reaction is heated to 79° C. for 2 hours. The reaction is cooled to room temperature and diluted with water and ethyl acetate. The organic layer is washed with 500 mL of water to remove the acid. The organic layer is dried (sodium sulfate) and concentrated to an oil (352 mg) to obtain the title compound that is used without further purification. MS (ESI) m/z 279.00 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
7.31 mL
Type
solvent
Reaction Step One
Name
Quantity
0.205 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8](=[O:18])[NH:9][C:10]2[CH:14]=[C:13]([CH:15]3[CH2:17][CH2:16]3)[O:12][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N([Cl:26])C(=O)C1>CC(O)=O.O.C(OCC)(=O)C>[C:1]1([O:7][C:8](=[O:18])[NH:9][C:10]2[C:14]([Cl:26])=[C:13]([CH:15]3[CH2:17][CH2:16]3)[O:12][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=NOC(=C1)C1CC1)=O
Name
Quantity
7.31 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.205 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
WASH
Type
WASH
Details
The organic layer is washed with 500 mL of water
CUSTOM
Type
CUSTOM
Details
to remove the acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (352 mg)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=NOC(=C1Cl)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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